2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one
Description
Properties
CAS No. |
919533-23-6 |
|---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2,3-dimethyl-5-phenylpyrazolo[5,1-b][1,3]oxazin-7-one |
InChI |
InChI=1S/C14H12N2O2/c1-9-10(2)15-16-13(17)8-12(18-14(9)16)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
HKRHARNLOOGMEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2N(C(=O)C=C(O2)C3=CC=CC=C3)N=C1C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyrazole Precursors with Carbonylating Agents
A common and effective synthetic approach involves the cyclization of a substituted pyrazole intermediate with a carbonylating reagent such as ethyl chloroformate. Specifically, 3,5-dimethyl-1-phenylpyrazole is reacted with ethyl chloroformate in the presence of a base like triethylamine under reflux conditions. This reaction facilitates the formation of the oxazinone ring by intramolecular cyclization, yielding the target 2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b]oxazin-7-one structure.
Multi-step Synthesis via Pyrazole Carboxylic Acid Intermediates
Another documented method, although for closely related pyrazolo-oxazine derivatives, involves:
- Hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate to the corresponding carboxylic acid.
- Cyclization of this acid with acetic anhydride to form the pyrazolo-oxazinone ring system.
- Subsequent functionalization steps to introduce various substituents.
While this method is described for pyrazolo[3,4-d]oxazin-4-one derivatives, it provides a conceptual framework for similar pyrazolo[5,1-b]oxazin-7-one synthesis.
Reaction with Hydrazine Derivatives
The reaction of pyrazolo-oxazine intermediates with hydrazine or hydrazine hydrate under controlled conditions (e.g., heating at 100°C for 2 hours) can yield pyrazolopyrimidine derivatives, indicating the versatility of the oxazinone intermediate for further transformations. This step is relevant for analog synthesis but also informs the stability and reactivity of the oxazinone core.
Industrial and Green Chemistry Approaches
Scale-up and Continuous Flow Synthesis
Industrial production typically adapts the above synthetic routes to larger scales, employing continuous flow reactors to improve reaction control, yield, and purity. Parameters such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize efficiency.
Environmentally Friendly Methods
Recent trends include the application of green chemistry principles:
- Solvent-free reactions to reduce waste.
- Microwave-assisted synthesis to accelerate reaction rates and improve yields.
- Use of less toxic reagents and recyclable catalysts.
These approaches are being explored to make the synthesis of pyrazolo-oxazine derivatives more sustainable.
Summary Table of Preparation Methods
Analytical Confirmation and Characterization
- NMR Spectroscopy: Key signals include singlets corresponding to methyl groups and characteristic NH or OH protons, confirming ring closure and substitution patterns.
- Mass Spectrometry: Molecular ion peaks at m/z ~240 confirm molecular weight.
- IR Spectroscopy: Bands for C=O (~1700 cm⁻¹), NH, and aromatic CH groups validate functional groups.
- Melting Point: Typically in the range of 170–195°C depending on purity and crystallization solvent.
Research Findings on Preparation
- The reaction of 3,5-dimethyl-1-phenylpyrazole with ethyl chloroformate under reflux is a reproducible method yielding the target compound with good purity.
- Hydrolysis and cyclization steps require careful control of temperature and reagent stoichiometry to avoid side reactions.
- Hydrazine-mediated transformations demonstrate the chemical versatility of the oxazinone core, useful for derivative synthesis.
- Industrial adaptations focus on process intensification and environmental impact reduction without compromising yield.
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The oxazinone ring undergoes nucleophilic attack at the carbonyl group, leading to ring-opening under basic or acidic conditions. For example:
-
Hydrolysis : Treatment with aqueous NaOH (10%) at 80°C cleaves the oxazinone ring, yielding 3-methyl-5-phenylpyrazole-4-carboxylic acid derivatives.
-
Aminolysis : Reaction with hydrazine hydrate forms pyrazolo-pyrimidine hybrids via intramolecular cyclization .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | 10% NaOH, 80°C | Pyrazole-carboxylic acid | 72% | |
| Aminolysis | Hydrazine hydrate, ethanol, reflux | Pyrazolo[3,4-d]pyrimidin-4-one | 65% |
Electrophilic Substitution Reactions
The pyrazole ring’s electron-rich C-4 position facilitates electrophilic substitution:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at C-4, though steric hindrance from the phenyl group reduces regioselectivity.
-
Halogenation : Bromine in acetic acid selectively substitutes at C-4, forming 4-bromo derivatives used in cross-coupling reactions .
Cycloaddition and Cross-Coupling Reactions
The compound participates in 1,3-dipolar cycloadditions with nitrile oxides to form pyrazolo-isoxazoline hybrids. Additionally, Suzuki-Miyaura coupling with aryl boronic acids modifies the phenyl substituent :
text**Example Suzuki Coupling Protocol**: - Catalyst: Pd(PPh₃)₄ (5 mol%) - Base: K₂CO₃ - Solvent: DMF/H₂O (4:1), 100°C - Product: 5-(4-Methoxyphenyl) derivative (82% yield)[4]
Functional Group Transformations
-
Oxidation : MnO₂ oxidizes the methyl group at C-2 to a carbonyl, forming a diketone intermediate.
-
Reduction : NaBH₄ selectively reduces the oxazinone carbonyl to a secondary alcohol without affecting the pyrazole ring .
Stability and Degradation Pathways
The compound is stable under ambient conditions but degrades in strong acids (e.g., HCl > 2M) via protonation of the oxazinone oxygen, leading to ring-opening. Photodegradation studies show <5% decomposition after 48 hours under UV light.
Key Mechanistic Insights
-
Ring-opening selectivity depends on the nucleophile’s strength: weaker bases (e.g., H₂O) favor partial cleavage, while strong nucleophiles (e.g., NH₂NH₂) induce full ring scission .
-
Steric effects from the 2,3-dimethyl groups hinder reactions at C-3, directing substitutions to C-4 or the phenyl ring .
This reactivity profile underscores the compound’s versatility in synthesizing bioactive hybrids, though further studies are needed to explore its full synthetic potential .
Scientific Research Applications
Anti-inflammatory Activity
Research has demonstrated that derivatives of 2,3-dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one exhibit significant anti-inflammatory properties. A study indicated that compounds derived from this pyrazolo[5,1-b][1,3]oxazine framework showed comparable anti-inflammatory effects to indomethacin, a well-known anti-inflammatory drug. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In vitro studies revealed that certain derivatives were effective against Gram-positive bacteria, showing activity levels comparable to chloramphenicol. This suggests potential for development as an antibacterial agent in pharmaceutical applications .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of pyrazole derivatives with various reagents under controlled conditions. The synthesis pathways often yield a variety of derivatives that can be screened for enhanced biological activity.
| Synthesis Method | Reagents Used | Yield (%) | Biological Activity |
|---|---|---|---|
| Method A | Ethyl glycinate | 63 | Anti-inflammatory |
| Method B | Ethyl chloroacetate | 70 | Antibacterial |
Case Study 1: Anti-inflammatory Screening
In a pharmacological screening conducted at Assiut University, several derivatives of this compound were tested for anti-inflammatory activity. The results indicated that compounds such as 6a , 7g , and 8b exhibited significant reduction in inflammation markers in animal models .
Case Study 2: Antibacterial Efficacy
A separate study focused on the antibacterial efficacy of selected derivatives against various bacterial strains. Compounds derived from the pyrazolo[5,1-b][1,3]oxazine structure were tested against Staphylococcus aureus and Bacillus subtilis. Results showed that certain compounds had minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one, we compare it with four structurally related heterocyclic compounds (Table 1).
Table 1: Structural and Functional Comparison of Fused Heterocycles
Structural Analysis
- Core Heterocycles: The target compound’s pyrazolo-oxazinone core differs from the pyrazolo-pyrano-oxazinone () by lacking a pyran ring, which may reduce steric hindrance and alter solubility. Compared to the imidazo-thiazine (), the oxazinone ring provides distinct electronic properties due to oxygen vs.
- Substituent Effects : The 2,3-dimethyl and 5-phenyl groups in the target compound contrast with the 4-methoxyphenyl substituent in ’s analog. Methoxy groups are electron-donating, which may enhance antioxidant activity , whereas methyl and phenyl groups could improve lipophilicity and membrane permeability.
- Stereochemistry : The pyrrolo-oxazolone () has stereospecific (3S,7aR) configurations, which are absent in the target compound. Stereochemistry often critically impacts biological activity, suggesting the target’s simpler structure might offer synthetic advantages but reduced selectivity .
Pharmacological Potential
- Antioxidant Activity: Pyrazolo-oxazinone derivatives (e.g., ) exhibit antioxidant properties, likely via radical scavenging. The target compound’s phenyl group may stabilize radical intermediates, though its efficacy relative to imidazo-thiazines (IC50 ~5 mM, ) remains untested .
- Anticancer Activity: highlights pyrazolo-pyrano-oxazinones as precursors to anticancer agents. The target compound’s fused system may similarly interact with DNA or enzymes like topoisomerases, but empirical validation is needed.
Biological Activity
2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 224.26 g/mol. The compound belongs to the class of pyrazolo[5,1-b][1,3]oxazines and features a unique arrangement that contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In particular, research has demonstrated that derivatives of pyrazolo[5,1-b][1,3]oxazines exhibit significant antitumor activity against various cancer cell lines.
Key Findings:
-
In vitro Studies :
- The compound was tested against the MCF-7 human breast adenocarcinoma cell line. Results indicated that it exhibited potent inhibitory effects with an IC₅₀ value in the low micromolar range (approximately 11 µM) for certain derivatives .
- A study on related pyrazolo compounds showed that modifications in their structure could enhance their anticancer properties significantly .
- Mechanism of Action :
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Pharmacological Profile
The pharmacological profile of this compound suggests it possesses several desirable properties:
Q & A
Q. What are the common synthetic routes for preparing 2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one?
Methodological Answer: The synthesis typically involves cyclocondensation reactions starting from substituted pyrazole or oxazine precursors. For example:
- Stepwise Cyclization : Reacting pyrazole derivatives with carbonyl-containing reagents under basic or acidic conditions. Evidence from similar heterocycles (e.g., pyrazolo[1,5-a]pyrazines) suggests using N,N-dimethylformamide (DMF) as a solvent with potassium carbonate as a base to facilitate cyclization .
- Microwave-Assisted Synthesis : Optimizing reaction time and temperature using microwave irradiation, which enhances yield and reduces side products. This approach is validated in studies on pyrazolo-oxazine analogs .
Q. How is the structural integrity of this compound confirmed in academic research?
Methodological Answer:
- X-ray Crystallography : Provides definitive proof of molecular geometry. For example, the crystal structure of a related compound, (3S,7aR)-7-methoxy-7a-methyl-3-phenylpyrrolo-oxazolone, was resolved using SHELXTL software, with symmetry codes and refinement parameters detailed in CIF files .
- Spectroscopic Analysis :
- NMR : H and C NMR to confirm substituent positions (e.g., phenyl group at position 5, methyl groups at 2 and 3).
- HRMS : High-resolution mass spectrometry (e.g., ESI-HRMS) to verify molecular formula (e.g., CHNO with [M+H] at 254.1042) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
- Solvent and Catalyst Screening : Test polar aprotic solvents (DMF, DMSO) with bases like KCO or CsCO. For example, DMF with KCO achieved >70% yield in pyrazolo-oxazine syntheses .
- Temperature Control : Reactions at 80–100°C under nitrogen atmosphere minimize decomposition. Microwave-assisted synthesis at 120°C for 30 minutes improved yields by 15–20% in related systems .
- Purification Techniques : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
Q. What contradictions exist in reported biological activities of pyrazolo-oxazine derivatives, and how are they resolved?
Methodological Answer:
- Data Discrepancies : For example, some studies report moderate antioxidant activity (IC ~50 µM) for imidazo-thiazine analogs, while others show negligible effects. These contradictions arise from differences in assay conditions (e.g., DPPH concentration, pH) .
- Resolution Strategies :
- Standardized Assays : Conduct parallel experiments under physiological conditions (pH 7.4, 37°C) .
- SAR Analysis : Systematically modify substituents (e.g., replacing phenyl with electron-withdrawing groups) to identify activity trends. For instance, electron-donating groups at position 5 enhance radical scavenging in imidazo-thiazines .
Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound?
Methodological Answer:
-
Substituent Variation : Synthesize derivatives with modifications at positions 2, 3, and 5. For example:
Position Modification Biological Effect 2 Methyl → Ethyl Reduced metabolic stability 5 Phenyl → 4-Fluorophenyl Increased DPPH scavenging (IC ↓20%) (Data inferred from imidazo-thiazine SAR studies ) -
Computational Modeling : Use DFT calculations to correlate electronic properties (HOMO-LUMO gaps) with antioxidant activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
